molecular formula C8H8ClFO B13520053 (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B13520053
M. Wt: 174.60 g/mol
InChI Key: SFYMSCDTIQQNLH-YFKPBYRVSA-N
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Description

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a chiral center at the ethan-1-ol moiety, making it an enantiomerically pure substance. The presence of both chlorine and fluorine atoms on the phenyl ring adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of (4-Chloro-2-fluorophenyl)acetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Chloro-2-fluorophenyl)acetone.

    Reduction: Formation of (S)-1-(4-Chloro-2-fluorophenyl)ethane.

    Substitution: Formation of substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center and halogen atoms can influence its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chloro-2-fluorophenyl)ethan-1-ol
  • 1-(4-Chloro-2-fluorophenyl)ethan-1-one
  • 1-(4-Chloro-2-fluorophenyl)ethane

Uniqueness

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1

InChI Key

SFYMSCDTIQQNLH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)F)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

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